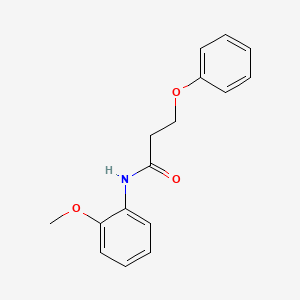![molecular formula C18H19ClN2O4 B4406129 2-chloro-N-[5-ethoxy-2-(lactoylamino)phenyl]benzamide](/img/structure/B4406129.png)
2-chloro-N-[5-ethoxy-2-(lactoylamino)phenyl]benzamide
Descripción general
Descripción
2-chloro-N-[5-ethoxy-2-(lactoylamino)phenyl]benzamide, also known as LFM-A13, is a small molecule that has gained attention in scientific research due to its potential therapeutic applications. This compound is a selective inhibitor of the protein tyrosine phosphatase, PTPσ, which has been implicated in several cellular processes including axon growth, synaptic plasticity, and immune response.
Mecanismo De Acción
2-chloro-N-[5-ethoxy-2-(lactoylamino)phenyl]benzamide selectively inhibits PTPσ, which is a transmembrane protein tyrosine phosphatase that is expressed in several tissues including the nervous system and immune cells. PTPσ has been implicated in several cellular processes including axon growth, synaptic plasticity, and immune response. By inhibiting PTPσ, this compound promotes axon regeneration, reduces inflammation, and enhances immune response.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. In cancer cells, this compound inhibits cell proliferation, induces cell cycle arrest, and promotes apoptosis. In animal models of neurodegenerative disorders, this compound promotes axon regeneration, improves functional recovery, and reduces neuronal death. In animal models of autoimmune diseases, this compound attenuates the immune response, reduces inflammation, and promotes tissue repair.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-chloro-N-[5-ethoxy-2-(lactoylamino)phenyl]benzamide has several advantages and limitations for lab experiments. One advantage is its selectivity for PTPσ, which allows for specific targeting of this protein. Another advantage is its ability to promote axon regeneration and reduce inflammation in animal models of neurodegenerative disorders and autoimmune diseases. One limitation is the lack of clinical trials in humans, which limits its potential therapeutic applications.
Direcciones Futuras
There are several future directions for 2-chloro-N-[5-ethoxy-2-(lactoylamino)phenyl]benzamide research. One direction is to investigate its potential therapeutic applications in other diseases such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury. Another direction is to optimize its pharmacokinetic properties to improve its bioavailability and reduce toxicity. Additionally, further studies are needed to elucidate its mechanism of action and identify potential drug targets. Finally, clinical trials in humans are needed to evaluate its safety and efficacy for therapeutic use.
Aplicaciones Científicas De Investigación
2-chloro-N-[5-ethoxy-2-(lactoylamino)phenyl]benzamide has been extensively studied for its potential therapeutic applications in several diseases including cancer, neurodegenerative disorders, and autoimmune diseases. In cancer research, this compound has been shown to inhibit tumor growth and metastasis in various cancer cell lines. In neurodegenerative disorders, this compound has been found to promote axon regeneration and improve functional recovery in animal models of spinal cord injury and stroke. In autoimmune diseases, this compound has been shown to attenuate the immune response and reduce inflammation in animal models of multiple sclerosis and rheumatoid arthritis.
Propiedades
IUPAC Name |
2-chloro-N-[5-ethoxy-2-(2-hydroxypropanoylamino)phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O4/c1-3-25-12-8-9-15(20-17(23)11(2)22)16(10-12)21-18(24)13-6-4-5-7-14(13)19/h4-11,22H,3H2,1-2H3,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIRYAAAVKPZEEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC(=O)C(C)O)NC(=O)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2,4-dimethylphenoxy)-N-[4-(4-pyridinylmethyl)phenyl]acetamide](/img/structure/B4406046.png)
![(4-{[(2-methylphenoxy)acetyl]amino}phenyl)acetic acid](/img/structure/B4406051.png)

![{[5-(3,5-dichlorophenyl)-2-furyl]methyl}(3-pyridinylmethyl)amine hydrochloride](/img/structure/B4406059.png)
![4-methyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B4406063.png)
![1-{2-[2-(allyloxy)phenoxy]ethyl}-4-methylpiperazine hydrochloride](/img/structure/B4406068.png)
![N-(2-fluorophenyl)-2-[(5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B4406073.png)
![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]butanamide](/img/structure/B4406086.png)
![1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4406093.png)
![N-(3-chloro-2-methylphenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4406100.png)

![2-(2-chloro-6-ethoxy-4-{[(2-furylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4406118.png)
![2-({[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B4406126.png)
![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-4-ethylbenzamide](/img/structure/B4406141.png)